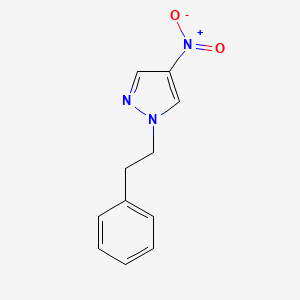

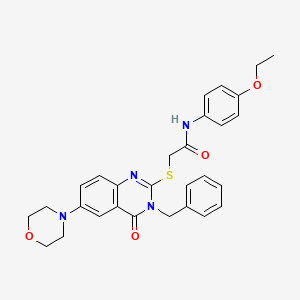

4-硝基-1-(2-苯乙基)-1H-吡唑

货号:

B2772021

CAS 编号:

28469-23-0

分子量:

217.228

InChI 键:

PQVATOIJLDLEIE-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Nitroazoles are a class of compounds that include a five-membered azole ring and a nitro group . They are known for their wide range of applications in the field of medicine and materials science .

Synthesis Analysis

The synthesis of nitroazoles often involves the nitration reaction of azoles with nitric acid or a sulfuric-nitric acid mixture . Other nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, nitrogen tetroxide, nitronium tetrafluoroborate, N-nitropicolinium tetrafluoroborate can also be used .Molecular Structure Analysis

Nitroazoles, like the compound you mentioned, typically consist of a five-membered azole ring with nitrogen and oxygen atoms . The exact structure would depend on the specific positions of these atoms in the ring .Chemical Reactions Analysis

The most common reaction involving nitroazoles is electrophilic substitution, which is mainly used for the preparation of nitrodiazoles and benzazoles . The ability of azoles to undergo electrophilic substitution reactions is determined by the activity of reagents, the basicity of substrates, and the acidity of media .Physical And Chemical Properties Analysis

Nitroazoles exhibit good physical properties including relatively high densities and high positive heats of formation . They also have moderate detonation properties .科学研究应用

Diels-Alder反应和生物活性

- 在有机合成中的应用: 已经探索了4-硝基-1-(2-苯乙基)-1H-吡唑等取代的4-硝基吡唑在Diels-Alder反应中的反应性。这些化合物由于能够形成取代的恶嗪、吡唑和丁-2-烯-1-酮而具有有机合成价值,如Volkova等人(2021)的一项研究所示。该研究还预测了它们的潜在生物活性,包括抗肿瘤作用,使用PASS在线程序(Volkova等人,2021)。

光学和材料特性

- 荧光和非线性光学性质: Barberá等人(1998)研究了吡唑啉衍生物中的结构-性质关系,指出苯环中的取代基可以调节物理性质。例如,某些取代导致荧光,而其他取代(如4-硝基取代)则赋予非线性光学性质。4-硝基衍生物还显示出液晶行为,突出了其在光学材料中的潜力(Barberá等人,1998)。

化学传感

- 氟化物和其他阴离子的选择性传感: Swami等人(2016)对源自4-[(硝基取代-苯基)-腙甲基]-1-苯基-1H-吡唑-3-羧酸盐的比色化学传感器的研究表明,这些化合物可以选择性地传感氟离子和其他阴离子。该特性对于开发分析化学中的新型传感材料具有重要意义(Swami等人,2016)。

药物发现和药用化学

- 抗增殖特性: Şener等人(2021)合成了具有抗增殖特性的新型吡唑席夫碱。这些化合物,包括源自4-硝基-1-(2-苯乙基)-1H-吡唑的化合物,具有DNA保护、抗菌和抗癌特性。该研究表明它们作为癌症治疗研究的生物活性剂的潜力,强调了这些化合物在药用化学中的重要性(Şener等人,2021)。

超分子化学

- 氢键超分子材料: Moyano等人(2021)对4-芳基-3,5-二甲基吡唑(包括硝基取代衍生物)的氢键能力的研究,突出了它们在形成不同的超分子结构中的用途。这些化合物的热稳定性和荧光性质随末端取代基而变化,在材料科学中提供了应用(Moyano等人,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-nitro-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVATOIJLDLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1H-pyrazole (1.50 g, 12.87 mmol) in MeCN (30 mL), (2-bromoethyl)benzene (1.97 mL, 14.15 mmol) and Cs2CO3 (4.61 g, 14.15 mmol) was added. The resulting mixture was refluxed (80° C.) for 1.5 h, then the reaction mixture was allowed to reach rt. The mixture was diluted with DCM, filtered, the filter cake was washed with DCM and the filtrate was concentrated in vacuo to obtain 4-nitro-1-phenethyl-1H-pyrazole as a beige solid which was used in the next step without further purification. LC-MS conditions A: tR=0.92 min; [M+H]+=217.97.

Name

Cs2CO3

Quantity

4.61 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1H-pyrazole (226 mg, 2.0 mmol) in N,N-dimethylformamide (3 mL) were added potassium carbonate (0.33 g, 2.4 mmol) and 1-bromo-2-phenylethane (0.44 g, 2.4 mmol). The resulting mixture was stirred at rt overnight. TLC showed the reaction was complete. The mixture was diluted with EtOAc (40 mL), then washed with water (2×20 mL), brine (20 mL), and dried over anhydrous sodium sulfate. The crude material was purified by chromatography on silica gel, eluting with Hex:EtOAc=80:20→70:30 to give the title compound as a white solid. 1H NMR (CDCl3, 400 MHz): δ=3.20 (t, J=7.0 Hz, 2H), 4.37 (t, J=7.0 Hz, 2H), 7.04-7.07 (m, 2H), 7.25-7.32 (m, 3H), 7.81 (s, 1H), 8.09 (s, 1H).

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)

![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2771939.png)

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)

![Methyl (E)-4-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2771949.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2771950.png)

![1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2771955.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2771957.png)

![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)